molecular formula C12H18N2 B2474341 2-Pyrrolidin-1-ylmethyl-benzylamine CAS No. 91271-77-1

2-Pyrrolidin-1-ylmethyl-benzylamine

Cat. No. B2474341
CAS RN: 91271-77-1
M. Wt: 190.29
InChI Key: GKLJBOBCXOAAGF-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylmethyl-benzylamine, also known as PBA, is a chemical compound that has garnered significant interest among researchers due to its potential applications in various fields. It has a molecular formula of C12H18N2 and a molecular weight of 190.28 .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 2-Pyrrolidin-1-ylmethyl-benzylamine, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .

Scientific Research Applications

Synthesis and Characterization in Inorganic Chemistry

2-Pyrrolidin-1-ylmethyl-benzylamine is utilized in the synthesis of various inorganic compounds. For instance, it played a role in the formation of complexes like trans-[Co(III)(bpb)(amine)2]X, where it contributed to the study of intermolecular NH⋯OC hydrogen-bonding, as examined by Amirnasr, Schenk, and Meghdadi (2002) in their work on cobalt(III) complexes (Amirnasr, Schenk, & Meghdadi, 2002).

Role in Anticancer Drug Intermediates

In the field of medicinal chemistry, 2-Pyrrolidin-1-ylmethyl-benzylamine has been identified as a key intermediate for small molecule anticancer drugs. Zhang, Cao, Xu, and Wang (2018) developed a rapid and high yield synthetic method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, emphasizing its significance in the synthesis of anticancer drug derivatives (Zhang, Cao, Xu, & Wang, 2018).

Applications in Organic Synthesis

The compound is also significant in organic synthesis processes. For example, Shvidenko, Nazarenko, Shvidenko, and Tolmachev (2010) used it in the synthesis of γ-aminopropylpyrazoles and pyrimidines, demonstrating its versatility in creating various organic compounds (Shvidenko, Nazarenko, Shvidenko, & Tolmachev, 2010).

Exploration in Photophysical and Theoretical Chemistry

The compound's role extends to the study of photophysical properties and theoretical chemistry. Hussein, Moussa, El Guesmi, and Ahmed (2018) explored its use in the synthesis of spiro[indoline-3,2′-pyrrolidines] and analyzed the reactions using frontier molecular orbital (FMO) analysis (Hussein, Moussa, El Guesmi, & Ahmed, 2018).

Crystallography and Material Science

In crystallography and material science, 2-Pyrrolidin-1-ylmethyl-benzylamine contributes to the understanding of molecular structures. Chesna, Cox, Basso, and Benedict (2017) highlighted its use in the study of non-centrosymmetric co-crystallization for the growth of crystals in a chiral space group (Chesna, Cox, Basso, & Benedict, 2017).

Future Directions

While specific future directions for 2-Pyrrolidin-1-ylmethyl-benzylamine are not available, the field of pyrrolidine compounds is active and evolving. Researchers continue to explore the design and development of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-9-11-5-1-2-6-12(11)10-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLJBOBCXOAAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidin-1-ylmethyl-benzylamine

CAS RN

91271-77-1
Record name [2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
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